N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-4-propylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-4-5-14-6-9-16(10-7-14)27(24,25)22-15-8-11-18-17(12-15)21-19(23)20(2,3)13-26-18/h6-12,22H,4-5,13H2,1-3H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKMMVJSIQDTRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural framework that includes a benzoxazepine core and a sulfonamide group. Its chemical formula is with a molecular weight of 390.5 g/mol. The presence of substituents such as 3,3-dimethyl and 4-oxo contributes to its distinctive chemical properties and potential biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal physiological functions.
- Receptor Modulation : It can interact with cellular receptors, altering signal transduction pathways that regulate various biological processes.
- Disruption of Cellular Processes : The compound may interfere with DNA replication and protein synthesis, leading to cell death or growth inhibition.
Biological Activity Evaluation
Research has demonstrated the following biological activities associated with this compound:
- Anti-inflammatory Activity : In vivo studies have shown significant anti-inflammatory effects. For instance, compounds similar to this sulfonamide have exhibited inhibition of carrageenan-induced rat paw edema by approximately 90% at specific time intervals .
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens. For example:
- Antioxidant Activity : Some derivatives have shown comparable antioxidant activity to Vitamin C in certain assays .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | 90% inhibition of edema | |
| Antimicrobial | Effective against E. coli (MIC 6.72 mg/mL) | |
| Antioxidant | Comparable to Vitamin C (IC50 0.2090 mg/mL) |
Case Study: In Vivo Anti-inflammatory Effects
A study conducted on the anti-inflammatory effects of benzenesulfonamide derivatives demonstrated that certain compounds significantly reduced inflammation in animal models. The study utilized a controlled experimental design where various dosages were administered to assess their efficacy in reducing edema over time .
Pharmacokinetic Considerations
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Theoretical models suggest varying permeability across different biological membranes which could influence its bioavailability and overall effectiveness in clinical settings .
Preparation Methods
Structural Analysis and Retrosynthetic Approach
Structural Components
The target molecule comprises two primary structural elements:
- A 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-yl core structure
- A 4-propylbenzenesulfonamide moiety attached at the 7-position
The molecule has a molecular formula of C24H32N2O4S and a molecular weight of 444.59 g/mol. Understanding these components is crucial for developing effective synthetic strategies.
Retrosynthetic Analysis
A retrosynthetic approach reveals three key disconnections for synthesizing this compound:
Synthesis of the Benzoxazepine Core
Method A: Cyclization from 2-Aminobenzoate Derivatives
This approach adapts methodology reported for similar benzoxazepine derivatives substituted at the 7-position.
Reaction Sequence
The synthesis begins with commercially available methyl 2-amino-4-bromobenzoate through the following steps:
- Introduction of appropriate groups via reductive amination
- Reduction of the methyl ester to alcohol
- Cyclization using chloroacetyl chloride followed by base treatment
- Introduction of the 3,3-dimethyl substituents
- Functionalization at the 7-position to prepare for sulfonamide formation
Detailed Procedure
Step 1: Reductive Amination
Starting from methyl 2-amino-4-bromobenzoate (1), introduce the cyclopropylmethyl group through reductive amination to provide compound (2). This can be accomplished using an appropriate aldehyde and a reducing agent such as sodium cyanoborohydride in methanol or sodium triacetoxyborohydride in dichloroethane.
Step 2: Ester Reduction
Reduce the methyl ester to the corresponding alcohol (3) using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at 0°C to room temperature.
Step 3: Cyclization
The cyclization can be performed through a 2-step process:
- React the alcohol with chloroacetyl chloride in the presence of triethylamine in dichloromethane
- Treat the resulting intermediate with sodium hydroxide in methanol/water to form the benzoxazepine core
Alternatively, bromoacetyl bromide followed by potassium tert-butoxide can be used with similar yields.
Step 4: Dimethyl Group Introduction
The 3,3-dimethyl substituents can be introduced through alkylation using methyl iodide and a strong base such as lithium diisopropylamide (LDA) or sodium hydride.
Step 5: Functionalization at 7-Position
Convert the bromo substituent at the 7-position to an amino group through:
- Palladium-catalyzed Buchwald-Hartwig amination
- Copper-catalyzed amination
- Sequential nitration and reduction
Method B: Base-Promoted Synthesis from N-(2-Haloaryl)enaminones
This method adapts the base-promoted synthesis of multisubstituted benzo[b]oxazepines reported in literature.
Reaction Sequence
- Preparation of N-(2-haloaryl)enaminones
- Base-promoted cyclization
- Further functionalization to introduce required substituents
Detailed Procedure
Step 1: Preparation of N-(2-Haloaryl)enaminones
Prepare N-(2-haloaryl)enaminones by condensing 2-bromoaniline with appropriate β-diketones or β-ketoesters. For example, (Z)-3-((2-bromophenyl)amino)-1,3-diphenylprop-2-en-1-one can be synthesized as a yellow solid with a melting point of 111-112°C.
Step 2: Base-Promoted Cyclization
Treat the N-(2-haloaryl)enaminone (0.2 mmol) with Cs2CO3 (130 mg, 2 equiv.) in an appropriate solvent at elevated temperature (80-120°C) for several hours to promote cyclization to the benzoxazepine structure. This base-promoted method effectively constructs the seven-membered oxazepine ring.
Step 3: Further Functionalization
Further modify the resulting benzoxazepine to introduce the 3,3-dimethyl and 4-oxo substituents, along with preparing the 7-position for sulfonamide formation.
Method C: Reaction of 2-Aminophenols with Alkynones
This approach utilizes the reaction of 2-aminophenols with alkynones to form benzo[b]oxazepines in 1,4-dioxane at 100°C.
Mechanism Highlights
The hydroxy proton of the aminophenol plays a crucial role in forming an alkynylketimine intermediate that undergoes 7-endo-dig cyclization to generate the benzoxazepine core. This method provides access to a series of benzo[b]oxazepine derivatives.
Method D: Tandem C-N Coupling/C-H Carbonylation
A tandem transformation approach involving C-N coupling followed by C-H carbonylation can be employed to construct benzo-1,4-oxazepine derivatives.
Reaction Conditions
The reaction involves phenylamine derivatives with allyl halides under carbon dioxide atmosphere, employing 2-(2-dimethylamino-vinyl)-1H-inden-1-ol as a catalyst. For example, 2-phenyl-2,3-dihydro-1H-benzo[e]oxazepin-5-one can be synthesized by reacting phenylamine (0.5 mmol, 46.5 mg) with (1-chloro-vinyl)-benzene (0.6 mmol, 83.4 mg) in the presence of CuI (10 mol%, 9.5 mg) and a ligand (10 mol%, 20.1 mg) in DMSO (4 mL) under CO2 at 100°C for 10 hours.
Formation of the Sulfonamide Bond
Method A: Direct Reaction with 4-Propylbenzenesulfonyl Chloride
This straightforward approach connects the 7-amino-benzoxazepine with 4-propylbenzenesulfonyl chloride.
Preparation of 4-Propylbenzenesulfonyl Chloride
Prepare 4-propylbenzenesulfonyl chloride from 4-propylbenzenesulfonic acid through reaction with thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation
React the 7-amino-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepine with 4-propylbenzenesulfonyl chloride in the presence of a base (pyridine, triethylamine, or cesium carbonate) in dichloromethane or THF at room temperature to mild heating (30-50°C). This typically produces sulfonamides in good to excellent yields.
Method B: Copper-Catalyzed Sulfonamide Formation
This method employs copper catalysis for sulfonamide formation under milder conditions with potentially better functional group tolerance.
Using Sodium Arylsulfinates
Sodium 4-propylbenzenesulfinate can be used as a sulfur source in copper-catalyzed reactions. The reaction typically employs Cu(OAc)2 or CuI as catalyst, with oxygen or other oxidants in solvents like DMSO or acetonitrile. This method avoids moisture-sensitive sulfonyl chlorides and can proceed at room temperature to 80°C.
Method C: Alternative Sulfonylating Approaches
Using Thiosulfonates
Thiosulfonates can react with amines in the presence of Cs2CO3 and N-bromosuccinimide or under copper-catalyzed conditions to form sulfonamides. These reagents offer stability and good reactivity with various amines.
Electrochemical Synthesis
Sulfonamides can be prepared through electrochemical synthesis from sodium arylsulfinates using graphite powder electrodes and LiClO4 as an electrolyte. This method is suitable for rapid and efficient synthesis of complex sulfonamides.
Mechanochemical Approach
Green sulfonamide synthesis can be achieved through solvent-free mechanochemical processes, which offer advantages in terms of environmental impact and process efficiency.
Comparative Analysis of Synthetic Methods
Efficiency Parameters
Table 1. Comparison of Synthetic Approaches
| Method | Number of Steps | Estimated Overall Yield | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Cyclization from 2-Aminobenzoate Derivatives | 6-8 | 20-35% | Well-established chemistry, Scalable | Multiple steps required |
| Base-Promoted Synthesis from N-(2-Haloaryl)enaminones | 4-6 | 25-40% | Fewer steps, Higher yields | Limited substrate scope |
| Reaction of 2-Aminophenols with Alkynones | 3-5 | 30-45% | Direct access to benzoxazepine core | May require optimization |
| Tandem C-N Coupling/C-H Carbonylation | 3-4 | 35-50% | Efficient, Fewer steps | Specialized catalysts needed |
| Direct Sulfonamide Formation | 1 | 70-90% | Simple, High-yielding | Requires moisture-free conditions |
| Copper-Catalyzed Sulfonamide Formation | 1 | 65-85% | Milder conditions, Better selectivity | Requires metal catalyst |
Reaction Conditions Comparison
Table 2. Reaction Conditions for Key Steps
| Method | Key Step | Reagents | Solvent | Temperature | Time | Catalyst/Base |
|---|---|---|---|---|---|---|
| Cyclization from 2-Aminobenzoate | Cyclization | Chloroacetyl chloride, NaOH | THF | 0°C to RT | 4-8h | NaOH |
| Base-Promoted Synthesis | Cyclization | Cs2CO3 (2 equiv.) | DMF/DMSO | 80-120°C | 4-24h | Cs2CO3 |
| 2-Aminophenols with Alkynones | Cyclization | - | 1,4-Dioxane | 100°C | 6-12h | - |
| Tandem Approach | C-N Coupling/C-H Carbonylation | Allyl halide, CO2 | DMSO | 100°C | 10h | CuI, Ligand |
| Direct Sulfonamide Formation | Sulfonamide Formation | 4-Propylbenzenesulfonyl chloride | DCM/THF | RT-50°C | 2-24h | Pyridine/Et3N |
| Copper-Catalyzed Sulfonamide | Sulfonamide Formation | Sodium arylsulfinate, Oxidant | Various | RT-80°C | 4-24h | Cu catalyst |
Optimization Considerations
Critical Parameters
Table 3. Optimization Parameters
| Parameter | Considerations | Impact on Synthesis |
|---|---|---|
| Solvent Selection | Polarity, Boiling point, Solubility | Affects reaction rate and selectivity |
| Temperature | Reaction energy requirements, Stability | Impacts kinetics and side reactions |
| Catalyst Loading | Type and concentration | Affects efficiency and cost |
| Base Selection | Strength, Solubility, Counter-ion effects | Influences reaction rate and selectivity |
| Reagent Stoichiometry | Excess reagents, Limiting reagents | Affects conversion and yield |
| Reaction Time | Kinetics, Stability of products | Impacts completion and side reactions |
| Order of Addition | Sequential vs. simultaneous addition | Can affect selectivity and yield |
| Protecting Group Strategy | Type, Stability, Deprotection conditions | Necessary for protecting sensitive groups |
Purification Methods
Table 4. Purification Approaches
| Method | Applications | Advantages | Limitations |
|---|---|---|---|
| Column Chromatography | Intermediate purification | High purity achievable | Labor intensive, solvent-intensive |
| Recrystallization | Final product purification | High purity, Scalable | Material loss, Solvent selection critical |
| Extraction | Workup procedures | Simple, Efficient | Limited purification capability |
| Precipitation | Sulfonamide isolation | Straightforward, Scalable | May require optimization |
| Preparative HPLC | Analytical scale purification | Very high purity | Expensive, Limited scale |
Characterization Data
Spectroscopic Characterization
Table 5. Expected Spectroscopic Features
| Technique | Expected Characteristic Features |
|---|---|
| 1H NMR | Signals at δ (ppm): 0.9-1.0 (t, propyl CH3), 1.5-1.7 (m, propyl CH2), 1.3-1.4 (s, 3,3-dimethyl), 2.6-2.7 (t, propyl-aryl CH2), 4.3-4.5 (s, oxazepine CH2), 6.8-7.8 (m, aromatic H), 9.5-10.5 (s, sulfonamide NH) |
| 13C NMR | Signals for carbonyl carbon (~170 ppm), aromatic carbons (115-150 ppm), quaternary carbons (30-45 ppm), methyl and methylene carbons (10-40 ppm) |
| Mass Spectrometry | Molecular ion peak at m/z 444, fragment ions corresponding to sulfonamide cleavage |
| IR Spectroscopy | Characteristic bands: NH (3200-3400 cm-1), C=O (1680-1710 cm-1), SO2 (1300-1400 and 1140-1180 cm-1), aromatic (1450-1600 cm-1) |
Physical Properties
Table 6. Physical Properties
| Property | Expected Value/Characteristic |
|---|---|
| Molecular Formula | C24H32N2O4S |
| Molecular Weight | 444.59 g/mol |
| Physical Appearance | White to off-white solid |
| Melting Point | Expected range: 180-220°C (to be determined experimentally) |
| Solubility | Likely soluble in DMSO, DMF, acetone; moderately soluble in chloroform, methanol; poorly soluble in water |
| Stability | Expected to be stable under standard storage conditions |
Scale-Up Considerations
Process Modifications for Scale-Up
Table 7. Scale-Up Considerations
| Factor | Laboratory Scale | Manufacturing Scale | Considerations |
|---|---|---|---|
| Heat Transfer | Oil bath, heating mantle | Jacketed reactors | Temperature gradients, heating/cooling rates |
| Mixing | Magnetic stirring | Mechanical agitation | Mixing efficiency, shear forces |
| Addition Rates | Manual addition | Controlled addition systems | Heat generation, reaction selectivity |
| Concentration | Higher dilution acceptable | Higher concentration preferred | Solvent volumes, precipitation issues |
| Purification | Chromatography | Crystallization, filtration | Cost, efficiency, solvent recovery |
| Safety | Small quantities | Large quantities | Exotherms, pressure, toxicity |
| Environmental Impact | Less concern | Major consideration | Waste streams, solvent recovery, emissions |
Critical Quality Attributes
Table 8. Critical Quality Attributes
| Attribute | Specification | Analytical Method | Importance |
|---|---|---|---|
| Purity | ≥95% | HPLC, NMR | Essential for pharmaceutical applications |
| Moisture Content | ≤0.5% | Karl Fischer titration | Affects stability and processing |
| Residual Solvents | ICH limits | Gas Chromatography | Safety and regulatory requirement |
| Particle Size | Application dependent | Laser diffraction | Affects dissolution and processing |
| Polymorphic Form | Consistent form | X-ray diffraction | Impacts bioavailability and stability |
Q & A
Q. What are the critical steps and conditions for synthesizing this compound with high purity?
The synthesis involves cyclization to form the benzo-fused oxazepine core followed by sulfonation. Key steps include:
- Cyclization : Use precursors like substituted benzodiazepines under reflux in acetone at 60–80°C to form the oxazepine ring .
- Sulfonation : Introduce the sulfonamide group via reaction with 4-propylbenzenesulfonyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and recrystallization (ethanol/water) improve purity to >95% .
Q. Which analytical techniques are essential for confirming structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR identifies characteristic signals (e.g., oxazepine carbonyl at ~170 ppm, sulfonamide NH at 10–11 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 416.54 for C₂₂H₂₈N₂O₄S) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98%) .
Q. How can solubility challenges during in vitro assays be addressed?
- Use DMSO as a primary solvent (stock solutions at 10 mM).
- For aqueous buffers, employ co-solvents like PEG-400 (<1% v/v) or cyclodextrin-based formulations to enhance solubility .
Advanced Research Questions
Q. How do reaction mechanisms differ between sulfonylation and alkylation steps in derivatives?
- Sulfonylation : Proceeds via nucleophilic attack of the oxazepine NH on the sulfonyl chloride, requiring anhydrous conditions to avoid hydrolysis .
- Alkylation : Involves SN2 displacement (e.g., allyl bromide with K₂CO₃ in DMF at 50°C), but steric hindrance from the 3,3-dimethyl group slows kinetics, necessitating longer reaction times .
- Mechanistic validation : Use ¹⁸O isotopic labeling or DFT calculations to track oxygen migration during cyclization .
Q. What strategies resolve contradictions in reported enzyme inhibition data?
Discrepancies in IC₅₀ values (e.g., COX-2 vs. HDAC inhibition) may arise from:
- Assay conditions : Validate buffer pH (7.4 vs. 6.8) and ionic strength .
- Orthogonal assays : Compare fluorescence polarization (FP) with surface plasmon resonance (SPR) to confirm binding kinetics .
- Metabolite interference : Use LC-MS to rule out degradation products during long-term incubations .
Q. How to design SAR studies for optimizing bioactivity?
- Systematic substitution : Modify the 4-propyl group (e.g., replace with cyclopropyl or trifluoromethyl) and assess changes in logP and IC₅₀ .
- Crystallography : Co-crystallize with target proteins (e.g., HDAC8) to identify key hydrogen bonds (e.g., sulfonamide O with Tyr306) .
- QSAR modeling : Train models on derivatives’ electronic (Hammett σ) and steric (Taft Es) parameters to predict activity .
Q. What computational tools predict off-target interactions?
- Molecular docking : AutoDock Vina screens against kinase libraries (e.g., PDB entries 3F81, 4U5J) to identify potential off-targets like JAK2 .
- MD simulations : GROMACS simulations (100 ns) assess stability of the sulfonamide-protein complex in aqueous environments .
- Pharmacophore mapping : Phase-generated models prioritize substituents enhancing hydrophobic contacts .
Data Contradiction Analysis
Q. Why do synthetic yields vary across literature reports (40–75%)?
- Temperature control : Higher cyclization temperatures (>80°C) degrade intermediates, reducing yield .
- Catalyst choice : Pd(OAc)₂ vs. CuI in Ullmann couplings alters efficiency (65% vs. 48%) .
- Workup protocols : Acidic extraction (pH 2–3) minimizes sulfonamide hydrolysis .
Q. How to reconcile conflicting solubility data in DMSO vs. aqueous buffers?
- Aggregation : Dynamic light scattering (DLS) detects nanoaggregates at >50 µM in PBS, falsely reducing apparent solubility .
- Ionization effects : Adjust pH to 7.4 (close to sulfonamide pKa ~6.5) to enhance ionization and solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
